molecular formula C15H25N3 B13460010 1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine

1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine

Cat. No.: B13460010
M. Wt: 247.38 g/mol
InChI Key: MWRZIPDAZJTJHJ-UHFFFAOYSA-N
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Description

1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine is a complex organic compound with a molecular formula of C13H20N2 This compound is characterized by a piperidine ring substituted with a benzyl group and a methylamino group

Preparation Methods

The synthesis of 1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the Methylamino Group:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine can be compared with other similar compounds, such as:

Biological Activity

1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine, commonly referred to as a piperidine derivative, exhibits significant biological activity that has garnered attention in pharmacological research. This compound is characterized by its structural components, which include a piperidine ring substituted with a benzyl and a methylamino group. The following sections provide a detailed overview of its biological activity, including antibacterial and antifungal properties, receptor interactions, and potential therapeutic applications.

Property Value
Molecular Formula C13H20N2
Molecular Weight 204.32 g/mol
CAS Number 7006-50-0
IUPAC Name 1-benzyl-N-methylpiperidin-4-amine

Antibacterial and Antifungal Properties

Research has indicated that piperidine derivatives possess notable antibacterial and antifungal activities. A study examining various monomeric alkaloids demonstrated that certain piperidine compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

The specific compound under discussion has shown promising results in in vitro assays against multiple bacterial strains, with studies indicating complete bacterial death within an 8-hour exposure period .

Receptor Interactions

Piperidine derivatives are known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. For instance, some compounds within this class have been characterized as selective serotonin receptor inverse agonists, which may have implications for treating mood disorders . The structural modifications of the piperidine ring can significantly influence these interactions, enhancing or diminishing biological activity.

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of piperidine derivatives highlighted the compound's effectiveness against Candida albicans, alongside its activity against E. coli. The study reported MIC values indicating that the compound could inhibit fungal growth at concentrations as low as 3.125 mg/mL .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of related piperidine compounds, demonstrating their potential as acetylcholinesterase inhibitors. These findings suggest that such compounds could be beneficial in treating neurodegenerative diseases by enhancing cholinergic transmission .

Properties

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

IUPAC Name

[1-benzyl-4-(methylaminomethyl)piperidin-4-yl]methanamine

InChI

InChI=1S/C15H25N3/c1-17-13-15(12-16)7-9-18(10-8-15)11-14-5-3-2-4-6-14/h2-6,17H,7-13,16H2,1H3

InChI Key

MWRZIPDAZJTJHJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CCN(CC1)CC2=CC=CC=C2)CN

Origin of Product

United States

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